molecular formula C18H24N6O2 B5573251 N-[3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]-4-methyl-3-(2-oxo-1-imidazolidinyl)benzamide

N-[3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]-4-methyl-3-(2-oxo-1-imidazolidinyl)benzamide

Cat. No.: B5573251
M. Wt: 356.4 g/mol
InChI Key: LJFPGMHUZIWRAM-UHFFFAOYSA-N
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Description

N-[3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]-4-methyl-3-(2-oxo-1-imidazolidinyl)benzamide is a useful research compound. Its molecular formula is C18H24N6O2 and its molecular weight is 356.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 356.19607403 g/mol and the complexity rating of the compound is 516. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Coordination Chemistry and Ligand Design

Compounds containing triazole and benzamide functionalities serve as valuable ligands in coordination chemistry. They are used to synthesize bidentate bis(N-heterocyclic carbene) (NHC) ligands with diverse NHC donors. These ligands exhibit unique chelating properties when coordinated to metal centers, leading to the development of complexes with potential catalytic, pharmaceutical, and material science applications (Schick, Pape, & Hahn, 2014).

Antimicrobial and Antifungal Applications

The synthesis of novel heterocyclic compounds incorporating thiazole and benzimidazole moieties has been reported. These compounds have shown moderate effects against various bacterial and fungal species, highlighting their potential in developing new antimicrobial and antifungal agents (Abdel‐Aziz, Hamdy, Fakhr, & Farag, 2008).

Anticancer and Antioxidant Activities

Research has also focused on synthesizing derivatives with benzamide structures for evaluating their anticancer and antioxidant activities. These studies provide a foundation for developing novel therapeutic agents targeting specific cancer cell lines and exploring antioxidants that could mitigate oxidative stress-related diseases (Gudipati, Anreddy, & Manda, 2011).

Synthesis and Functionalization Strategies

Innovative synthetic routes to access benzamide-based heterocycles have been developed, showcasing the versatility of these compounds in chemical synthesis. These methods enable the construction of complex molecules with potential applications in medicinal chemistry and material science (Darweesh, Mekky, Salman, & Farag, 2016).

Antiviral Research

Novel synthesis approaches have led to benzamide-based compounds with significant anti-influenza virus activity. This highlights the potential of such compounds in antiviral research, particularly against challenging viral strains like H5N1, indicating a promising avenue for developing new antiviral therapies (Hebishy, Salama, & Elgemeie, 2020).

Supramolecular Chemistry

The role of methyl functionality and S⋯O interactions in the gelation behavior of N-(thiazol-2-yl)benzamide derivatives has been explored, demonstrating their potential as supramolecular gelators. This research contributes to the understanding of non-covalent interactions in supramolecular assemblies, with implications for designing new materials and sensors (Yadav & Ballabh, 2020).

Properties

IUPAC Name

N-[3-(3,5-dimethyl-1,2,4-triazol-1-yl)propyl]-4-methyl-3-(2-oxoimidazolidin-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N6O2/c1-12-5-6-15(11-16(12)23-10-8-20-18(23)26)17(25)19-7-4-9-24-14(3)21-13(2)22-24/h5-6,11H,4,7-10H2,1-3H3,(H,19,25)(H,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJFPGMHUZIWRAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NCCCN2C(=NC(=N2)C)C)N3CCNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.